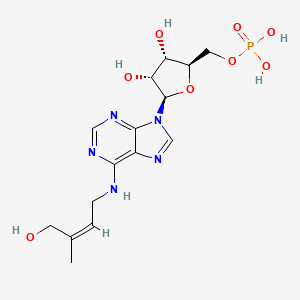

cis-Zeatin riboside monophosphate

描述

Structure

3D Structure

属性

分子式 |

C15H22N5O8P |

|---|---|

分子量 |

431.34 g/mol |

IUPAC 名称 |

[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(Z)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C15H22N5O8P/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(28-15)5-27-29(24,25)26/h2,6-7,9,11-12,15,21-23H,3-5H2,1H3,(H,16,17,18)(H2,24,25,26)/b8-2-/t9-,11-,12-,15-/m1/s1 |

InChI 键 |

IRILMCCKFANGJQ-BAJUWZQUSA-N |

SMILES |

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)CO |

手性 SMILES |

C/C(=C/CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)/CO |

规范 SMILES |

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)CO |

产品来源 |

United States |

Biosynthesis Pathways of Cis Zeatin Riboside Monophosphate

Role of tRNA-Isopentenyltransferases (tRNA-IPTs) in Initial Prenylation

The biosynthesis of cis-zeatin (B600781) (cZ)-type cytokinins, including cis-zeatin riboside monophosphate (cZRMP), begins not with a free adenine (B156593) nucleotide but with a specific adenine residue within a tRNA molecule. nih.govnih.gov The crucial first step is the attachment of an isopentenyl side chain to this adenine, a process known as prenylation. researchgate.net This reaction is catalyzed by a class of enzymes called tRNA-isopentenyltransferases (tRNA-IPTs). nih.govnih.gov

In the model plant Arabidopsis thaliana, two specific tRNA-IPTs, AtIPT2 and AtIPT9, are responsible for this activity. nih.govnih.govresearchgate.net These enzymes transfer a dimethylallyl pyrophosphate (DMAPP) molecule, an isoprene (B109036) unit, to the N6 position of the adenine at position 37 (A37) of certain tRNA species. researchgate.netnih.gov This modification occurs on tRNAs that recognize codons beginning with uridine. nih.gov The product of this reaction is an isopentenyladenine (iP)-containing tRNA, specifically N6-isopentenyladenosine (i6A) at position 37. nih.govnih.gov

Genetic studies have confirmed the essential role of these enzymes. Mutant Arabidopsis plants lacking both AtIPT2 and AtIPT9 (an atipt2 9 double mutant) were found to be deficient in both isopentenylated tRNA and all cZ-type cytokinins. nih.govnih.gov This demonstrates that tRNA-IPTs are required for the production of cZ derivatives and that this pathway is distinct from the one that produces trans-zeatin (B1683218) (tZ) and iP-type cytokinins, which relies on a different set of enzymes known as ATP/ADP isopentenyltransferases. nih.govnih.gov

Formation of cis-Hydroxy Isopentenyl tRNAs

Following the initial prenylation of tRNA, the isopentenyl side chain undergoes a critical modification: hydroxylation. This step is responsible for converting the isopentenyladenine (iP) moiety on the tRNA into a zeatin-type structure. Specifically, the isopentenyl group is hydroxylated at the cis position. nih.govnih.gov This reaction leads to the formation of cis-hydroxy isopentenyl tRNAs, also denoted as c-io6A37-tRNA. nih.gov

While the hydroxylation of the prenyl side chain is known to occur on the i6A37-tRNA molecule, the specific enzymes that catalyze this reaction in plants have not been fully identified. nih.gov In bacteria like Salmonella typhimurium, the miaE gene product is responsible for the cis-hydroxylation of the isopentenyl group on tRNA, but it remains unknown whether a similar enzymatic mechanism exists in plants. nih.gov The result of this hydroxylation is a tRNA molecule containing the direct precursor to cis-zeatin.

Mechanism of cis-Zeatin-Type Cytokinin Release from tRNA Degradation

The final step in generating free cZ-type cytokinins is the degradation or turnover of the modified tRNA molecules. nih.govnih.gov It is hypothesized that as these tRNAs are broken down as part of normal cellular metabolism, the modified adenine residues are released as free cytokinins. nih.gov Research suggests that this compound (cZRMP) is one of the forms released during this process. researchgate.netnih.gov

The precise enzymatic machinery responsible for the liberation of cZRMP from the tRNA backbone is still under investigation. nih.gov However, it is established that this degradation pathway is the primary source of all endogenous cZ-type cytokinins in plants. nih.govnih.gov Once released, cZRMP can be converted to other forms, such as the riboside (cZR) and the free base (cZ), by the action of enzymes like LONELY GUY (LOG) phosphoribohydrolases. researchgate.net

Precursor Supply and Isoprene Moiety Pathways

Plants utilize two independent pathways to synthesize the common five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP): the methylerythritol phosphate (B84403) (MEP) pathway in the plastids and the mevalonate (B85504) (MVA) pathway in the cytosol. nih.govutexas.edu Research has shown that these two pathways supply precursors for different classes of cytokinins. nih.gov

Methylerythritol Phosphate (MEP) Pathway Contributions

The MEP pathway, located within the plastids, is the primary source of DMAPP for the biosynthesis of trans-zeatin (tZ) and isopentenyladenine (iP) type cytokinins. nih.govnih.gov Isotope labeling studies in Arabidopsis seedlings have demonstrated that the prenyl side chain of tZ is mainly produced via the MEP pathway. nih.gov This aligns with the plastidial localization of the ATP/ADP-isopentenyltransferases (e.g., AtIPT1, AtIPT3, AtIPT5) that synthesize tZ precursors. nih.gov While the MEP pathway is not the main contributor to cis-zeatin in Arabidopsis, it has been suggested that it might supply isoprene moieties for cZ synthesis in other plant species based on predicted enzyme localizations. nih.gov

Mevalonate (MVA) Pathway Contributions

In contrast to tZ, the prenyl side chain of cis-zeatin (cZ) derivatives is largely supplied by the mevalonate (MVA) pathway. nih.gov This pathway operates in the cytosol, which is also where the tRNA-isopentenyltransferase AtIPT2 is located. nih.govnih.gov This co-localization is consistent with the MVA pathway providing the DMAPP necessary for the prenylation of cytosolic tRNA, the initial step in cZ biosynthesis. nih.gov The distinct origins of the isoprenoid precursors for tZ and cZ biosynthesis suggest that plants can independently regulate the levels of these different cytokinin species. nih.gov

Enzymatic Phosphorylation of Ribosides to Monophosphates

The conversion of cytokinin ribosides, such as cis-zeatin riboside (cZR), into their corresponding monophosphate forms is a key step in cytokinin metabolism and homeostasis. This reaction is catalyzed by the enzyme adenosine (B11128) kinase (ADK). nih.govnih.gov ADK facilitates the phosphorylation of the riboside, using ATP as the phosphate donor, to produce the nucleotide monophosphate, in this case, this compound (cZRMP). nih.govnih.gov

Studies on ADK from wheat germ and in Arabidopsis have shown that it effectively phosphorylates cytokinin ribosides. nih.govnih.gov The reaction requires both ATP and magnesium ions (Mg2+). nih.gov Analysis of ADK-deficient Arabidopsis mutants revealed decreased conversion of cytokinin ribosides into their nucleotide forms and higher levels of active ribosides, indicating that ADK plays a significant role in modulating intracellular cytokinin levels in vivo. nih.gov While cZR can be phosphorylated to cZRMP, this conversion may compete with other metabolic processes, such as O-glucosylation. nih.gov

Data Tables

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme Name | Abbreviation | Function | Location in Pathway |

| tRNA-Isopentenyltransferase | tRNA-IPT | Catalyzes the addition of a DMAPP side chain to adenine 37 on specific tRNAs. nih.govnih.govresearchgate.net | Initial Prenylation |

| Adenosine Kinase | ADK | Catalyzes the phosphorylation of cytokinin ribosides (e.g., cZR) to form monophosphates (e.g., cZRMP). nih.govnih.gov | Enzymatic Phosphorylation |

Table 2: Isoprenoid Precursor Pathways for Zeatin Isomers in Arabidopsis

| Pathway | Subcellular Location | Primary Cytokinin Product(s) | Supporting Evidence |

| Methylerythritol Phosphate (MEP) | Plastids | trans-Zeatin (tZ), Isopentenyladenine (iP) | Isotope labeling shows the prenyl group of tZ is derived from the MEP pathway. nih.gov ATP/ADP IPTs that synthesize tZ are located in plastids. nih.gov |

| Mevalonate (MVA) | Cytosol | cis-Zeatin (cZ) | A large fraction of the cZ prenyl group is provided by the MVA pathway. nih.gov The cytosolic tRNA-IPT (AtIPT2) uses DMAPP from this pathway. nih.gov |

Comparative Analysis with trans-Zeatin and Isopentenyladenine Biosynthesis Pathways

The biosynthesis of cytokinins in plants occurs via two primary pathways, which are distinguished by their initial substrates, the enzymes involved, and their subcellular locations. These differences lead to the production of distinct cytokinin types, namely the cis- and trans-zeatin isomers and their common precursor, isopentenyladenine. researchgate.net The divergence of these pathways allows plants to modulate the levels of these specific cytokinin species independently. nih.gov

A fundamental distinction lies in the origin of the isoprenoid side chain. Plants utilize two pathways to produce the isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP): the cytosolic mevalonate (MVA) pathway and the plastidic methylerythritol phosphate (MEP) pathway. nih.govnih.gov Research in Arabidopsis has shown that these pathways supply DMAPP for different cytokinin types. nih.gov

cis-Zeatin Biosynthesis: The formation of cis-zeatin and its derivatives, including this compound, is primarily linked to the degradation of transfer RNA (tRNA). nih.govchemicalbook.com Specific tRNA molecules are modified at the adenine residue (A37) by enzymes called tRNA-isopentenyltransferases (tRNA-IPTs). nih.gov This process, known as isopentenylation, attaches a prenyl side chain to the tRNA. In Arabidopsis thaliana, the prenyl group for this modification is largely supplied by the cytosolic MVA pathway. nih.gov The key enzymes responsible for this step are tRNA-IPTs, such as AtIPT2 and AtIPT9. chemicalbook.comfrontiersin.org Following isopentenylation, the side chain can be hydroxylated to form a cis-zeatin moiety while still part of the tRNA molecule. nih.gov The release of cis-zeatin type cytokinins then occurs through the degradation of these modified tRNAs by unconfirmed enzymes. nih.govresearchgate.net The rate-limiting step for the production of cis-zeatin is therefore thought to be the turnover of specific tRNAs rather than the initial isopentenylation step. nih.gov

trans-Zeatin and Isopentenyladenine Biosynthesis: In contrast, trans-zeatin and isopentenyladenine are synthesized de novo through a pathway primarily located in the plastids. nih.gov This pathway begins with the prenylation of adenine nucleotides (ATP, ADP, or AMP) by adenylate isopentenyltransferases (adenylate-IPTs). researchgate.netnih.gov The DMAPP used in this reaction is predominantly derived from the plastid-localized MEP pathway. nih.govnih.gov This initial step produces isopentenyladenine (iP) nucleotides. researchgate.net In Arabidopsis, the adenylate-IPTs responsible for this synthesis, including AtIPT1, AtIPT3, AtIPT5, and AtIPT8, are found in plastids. nih.gov The subsequent conversion of iP-type cytokinins to trans-zeatin-type cytokinins is catalyzed by the cytochrome P450 monooxygenase enzyme CYP735A, which hydroxylates the isoprenoid side chain at the trans-position. researchgate.netfrontiersin.org

The distinct localization of these pathways is a key point of comparison. The synthesis of cis-zeatin precursors occurs in the cytosol where tRNA-IPTs are located, while the main pathway for trans-zeatin and isopentenyladenine synthesis is housed within the plastids. nih.gov This separation suggests a spatial regulation that allows for the independent control of these two major classes of cytokinins.

The following table summarizes the key differences between these biosynthetic pathways.

| Feature | cis-Zeatin Pathway | trans-Zeatin / Isopentenyladenine Pathway |

| Synthesis Type | Primarily a product of tRNA degradation nih.govnih.gov | De novo synthesis nih.gov |

| Isoprenoid Precursor Source | Mevalonate (MVA) Pathway (Cytosolic) nih.gov | Methylerythritol Phosphate (MEP) Pathway (Plastidic) nih.gov |

| Primary Substrate | Adenine residue in tRNA nih.gov | ATP/ADP/AMP researchgate.net |

| Key Enzyme Class | tRNA-isopentenyltransferases (tRNA-IPTs) nih.govchemicalbook.com | Adenylate-isopentenyltransferases (Adenylate-IPTs) researchgate.net |

| Subsequent Key Enzyme | tRNA degradation enzymes (unconfirmed) researchgate.net | CYP735A (trans-hydroxylase) for trans-Zeatin researchgate.netfrontiersin.org |

| Example Enzymes (Arabidopsis) | AtIPT2, AtIPT9 frontiersin.org | AtIPT1, AtIPT3, AtIPT5, AtIPT8; CYP735A1, CYP735A2 nih.govfrontiersin.org |

| Cellular Location of Synthesis | Cytosol nih.gov | Plastids nih.gov |

| Rate-Limiting Step | Likely tRNA degradation nih.gov | Isoprenylation by adenylate-IPTs researchgate.net |

This comparative analysis highlights that this compound and its related compounds originate from a fundamentally different metabolic route than trans-Zeatin and isopentenyladenine. researchgate.netnih.gov While they share a common precursor in DMAPP, the source of this precursor, the primary substrate, the enzymes involved, and the cellular compartment of synthesis are all distinct. researchgate.netnih.govnih.gov

Metabolism and Interconversions of Cis Zeatin Riboside Monophosphate

Conversion to Other cis-Zeatin (B600781) Derivatives

cis-Zeatin riboside monophosphate is a precursor in the biosynthesis of various cis-zeatin derivatives. mtoz-biolabs.com Its metabolic journey often begins with its conversion to other forms, such as cis-zeatin (cisZ) and cis-zeatin riboside (cisZR). oup.com For instance, in tobacco BY-2 cells, radiolabelled cisZ was observed to be metabolized into cisZRMP and, to a lesser degree, cisZR. oup.com This indicates a dynamic equilibrium and interconversion between these cis-zeatin forms. The levels of cis- and trans-zeatin (B1683218) derivatives can fluctuate significantly throughout a plant's life cycle. oup.com In Arabidopsis, for example, cisZ-type cytokinins, with cisZR and cisZRMP being the dominant metabolites, are prevalent in dry seeds. oup.com

Dephosphorylation and Conversion to Active Forms

The conversion of cytokinin riboside 5'-monophosphates to their biologically active free-base forms is a crucial activation step. This process is primarily carried out by specific enzymes that remove the phosphate (B84403) group.

Role of Cytokinin-Specific Phosphoribohydrolase (LONELY GUY - LOG)

The LONELY GUY (LOG) enzyme is a cytokinin-specific phosphoribohydrolase that plays a pivotal role in the direct activation of cytokinins. frontiersin.orgnih.govoup.com It catalyzes the release of the active cytokinin free-base from its corresponding riboside 5'-monophosphate in a single step. frontiersin.orgnih.gov This enzyme specifically hydrolyzes cytokinin riboside 5'-monophosphates and not AMP, highlighting its dedicated role in cytokinin activation. frontiersin.orgnih.gov In Arabidopsis, several LOG genes have been identified, and their encoded proteins exhibit enzymatic activities equivalent to the originally discovered rice LOG. nih.govresearchgate.net Overexpression of LOG genes in transgenic Arabidopsis has been shown to decrease the levels of N6-(Δ2-isopentenyl)adenine (iP) riboside 5'-phosphates while increasing the levels of active iP and its glucosides. oup.comnih.govresearchgate.net While much of the research has focused on iP and trans-zeatin derivatives, LOG enzymes are also known to act on cis-zeatin riboside 5'-monophosphate. oup.com

Conjugation Pathways

Conjugation is a significant metabolic process that modulates the activity, transport, and storage of cytokinins. This typically involves the attachment of a glucose molecule to the cytokinin structure.

N-Glucosylation by cis-Zeatin-N-Glucosyltransferases (cZNGT)

In addition to O-glucosylation, N-glucosylation represents another conjugation pathway for cis-zeatin. This process is catalyzed by cis-zeatin-N-glucosyltransferases (cZNGT). nih.gov Unlike O-glucosides, N-glucosides are generally considered to be irreversible deactivation products. oup.com This pathway effectively removes active cytokinins from the pool, contributing to the fine-tuning of cytokinin homeostasis.

Oxidative Degradation by Cytokinin Oxidase/Dehydrogenase (CKX)

The primary route for the irreversible degradation of cis-Zeatin-type cytokinins, including this compound after its conversion to the free base or riboside, is through the action of Cytokinin Oxidase/Dehydrogenase (CKX) enzymes. nih.gov These enzymes catalyze the cleavage of the N6-isoprenoid side chain, leading to the formation of adenine (B156593) or adenosine (B11128) and the corresponding aldehyde, thus inactivating the hormone. nih.gov

Research has demonstrated that different CKX isoforms exhibit varying substrate specificities and affinities. nih.gov Notably, studies in Arabidopsis thaliana have identified specific CKX enzymes that show a high preference for cis-Zeatin (cZ). Analysis of the seven CKX isoforms in Arabidopsis revealed that AtCKX1 and AtCKX7 have the highest affinity for the cis-isomer. oup.com The overexpression of AtCKX7, which encodes a cytosolic CKX protein, resulted in a significant reduction of several cytokinin metabolites, with a particularly strong depletion of cis-Zeatin. nih.govnih.gov This suggests a specialized role for certain CKX enzymes in regulating the levels of cis-Zeatin-type cytokinins. nih.gov

Similarly, in rice (Oryza sativa), the recombinant OsCKX11 protein was found to catalyze the degradation of multiple cytokinin types but showed a clear preference for trans-Zeatin and cis-Zeatin. nih.gov This substrate preference is shared by its close homologs in maize (ZmCKX10) and Arabidopsis (AtCKX7), indicating a conserved function in managing the levels of both zeatin isomers. nih.gov The degradation of cis-Zeatin and its derivatives by specific CKX enzymes is a critical mechanism for maintaining cytokinin homeostasis, especially in tissues or developmental stages where cis-isomers are predominant. nih.gov

Table 1: Substrate Preference of Selected Cytokinin Oxidase/Dehydrogenase (CKX) Isoforms

| Enzyme | Organism | Preferred Substrates | Reference |

|---|---|---|---|

| AtCKX1 | Arabidopsis thaliana | cis-Zeatin | oup.com |

| AtCKX7 | Arabidopsis thaliana | cis-Zeatin | nih.govoup.com |

| OsCKX11 | Oryza sativa (Rice) | trans-Zeatin, cis-Zeatin | nih.gov |

| ZmCKX10 | Zea mays (Maize) | trans-Zeatin, cis-Zeatin | nih.gov |

Isomerization Dynamics

The conversion between cis and trans isomers of zeatin represents a potential regulatory node in cytokinin metabolism. This process can theoretically be enzymatic or spontaneous, each with different implications for the physiological role of cis-Zeatin derivatives.

Enzymatic cis-trans Isomerase Activity and Physiological Significance

The existence of a dedicated enzyme, a cis-trans isomerase, capable of converting the less active cis-Zeatin into the highly active trans-Zeatin has been a subject of investigation. Such an enzyme would provide a crucial link between the tRNA degradation pathway (which produces cis-isomers) and the pool of active cytokinins. nih.govnih.gov

Initial evidence for such an enzyme came from studies in immature seeds of the common bean, Phaseolus vulgaris. nih.govnih.govoup.com Researchers reported the partial purification of a cis-trans-isomerase from the endosperm that could convert cis-Zeatin and its riboside to their trans counterparts. nih.govnih.govoup.com This enzymatic reaction was found to favor the formation of the trans form and required the presence of flavin, light, and a reducing agent like dithiothreitol. nih.govoup.com The discovery suggested that cis-isomers derived from tRNA turnover could serve as precursors for biologically active trans-cytokinins. nih.govnih.gov

However, more recent research has cast doubt on the existence of a dedicated zeatin cis-trans isomerase. frontiersin.orgresearchgate.net A study aiming to identify the corresponding gene in maize purified a protein with the expected activity, but identified it as a nucleotide pyrophosphatase/phosphodiesterase (NPP). frontiersin.org Further experiments revealed that the observed isomerization was likely a result of non-enzymatic, flavin-induced photoisomerization, rather than a direct catalytic action of the protein itself. frontiersin.orgresearchgate.net The enzyme was found to hydrolyze FAD to FMN, with FMN being a more effective catalyst for the photoisomerization. frontiersin.orgresearchgate.net Despite these findings, the possibility of isomerization occurring in specific species or under particular physiological conditions cannot be entirely ruled out. nih.gov Nevertheless, many studies feeding labeled cis-Zeatin to various plant tissues have found negligible or no conversion to the trans form, suggesting that if this enzymatic activity exists, it is not a widespread or major metabolic pathway. nih.govoup.com

Consideration of Spontaneous Isomerization during Biological Processes

Spontaneous, non-enzymatic isomerization of this compound to its trans-isomer under typical biological conditions is considered highly unlikely. The conversion of a cis double bond to a trans configuration is a thermodynamically unfavorable process that requires a significant input of energy. oup.com

Distribution and Accumulation Dynamics of Cis Zeatin Riboside Monophosphate

Occurrence and Quantification in Plant Tissues and Species

cis-Zeatin (B600781) riboside monophosphate (cZRMP) is a nucleotide form of the cytokinin cis-zeatin. While historically considered less active than its trans isomer, recent research has highlighted the widespread presence and potential significance of cis-zeatin and its derivatives, including cZRMP, across the plant kingdom. nih.govoup.com The distribution and concentration of cZRMP vary considerably among different plant species, tissues, and developmental stages. oup.com

High Concentrations in Poaceae (e.g., Rice, Maize)

Members of the grass family (Poaceae), such as rice (Oryza sativa) and maize (Zea mays), often exhibit high concentrations of cis-zeatin-type cytokinins. oup.com In rice tissues, the use of deuterium-labeled internal standards for quantification has revealed significant levels of cis-zeatin (cZ), cis-zeatin riboside (cZR), cis-zeatin-O-glucoside (cZOG), and cZRMP. nih.govoup.com Similarly, various tissues of maize, including roots, stems, leaves, and kernels, contain detectable levels of cZ, its riboside, and its nucleotide form. nih.gov While cis-isomers are more prevalent in the vegetative parts like roots, stems, and leaves of maize, trans-isomers tend to be more abundant in the kernels. nih.gov The presence of specific enzymes, such as cis-zeatin-O-glucosyltransferases (cZOGT) in maize, further underscores the active metabolism of cis-zeatin derivatives in these species. nih.govnih.gov

Table 1: Distribution of cis-Zeatin Derivatives in Maize Tissues

| Tissue | cis-Zeatin (cZ) | cis-Zeatin Riboside (cZR) | cis-Zeatin Riboside Monophosphate (cZRMP) | cis-Zeatin-O-Glucosides |

| Roots | Present | Present | Present | Present |

| Stems | Present | Present | Present | Not specified |

| Leaves | Present | Present | Present | Not specified |

| Kernels | Present | Present | Present | High levels |

Presence in Dry Seeds (e.g., Arabidopsis)

In the model plant Arabidopsis thaliana, cis-zeatin-type cytokinins are the predominant form found in dry seeds. oup.com Specifically, cZR and cZRMP are the dominant metabolites, constituting a significant portion of the total cytokinin content in this quiescent stage. oup.comresearchgate.net This high accumulation in seeds suggests a potential role for cis-zeatin derivatives in dormancy and the initial stages of germination. nih.gov

Detection in Specific Plant Organs (e.g., Coconut Flesh, Poinsettia Shoot Tips, Potato Stolons)

The occurrence of cZRMP is not limited to major crops and model organisms. Studies have identified this compound in a variety of specific plant organs.

Coconut Flesh: Analysis of coconut (Cocos nucifera) flesh has revealed the presence of several cytokinin nucleotide monophosphates. While trans-zeatin (B1683218) riboside-5'-monophosphate is the most abundant, cZRMP is also present, albeit at lower concentrations, typically less than 2.2 ng/g. nih.gov

Poinsettia Shoot Tips: While specific data on cZRMP in poinsettia (Euphorbia pulcherrima) is not detailed in the provided context, the general understanding is that cytokinin profiles, including various forms of zeatin, can vary significantly depending on the plant tissue and developmental stage.

Potato Stolons and Tubers: In potato (Solanum tuberosum), cis-zeatin and its riboside have been identified and their levels are influenced by environmental conditions such as temperature and photoperiod, which are critical for tuber formation. nih.gov Endogenous levels of cis-zeatin and its riboside have been monitored in relation to tuber bud dormancy, with transient increases observed prior to the termination of dormancy. usda.gov This suggests a regulatory role for cis-zeatin derivatives in the development and dormancy of potato tubers. nih.govnih.gov

Temporal Dynamics during Plant Ontogenesis

The concentration of cZRMP and other cis-zeatin derivatives is not static but fluctuates throughout the life cycle of a plant. oup.com These temporal changes are often linked to specific developmental stages and environmental conditions.

Accumulation under Limited Growth Conditions

A recurring theme in the study of cis-zeatin-type cytokinins is their accumulation under conditions characterized by limited growth. nih.govoup.com This includes developmental stages such as dormancy in seeds and tubers, as well as senescence. nih.govoup.com For example, in Arabidopsis, the levels of cis-zeatins are high in dry seeds, decrease in young, actively growing plants, and then increase again as the plants cease vegetative growth and begin to senesce. nih.gov This pattern has led to the hypothesis that cis-zeatins, including cZRMP, may serve to maintain a basal level of cytokinin activity during periods of reduced growth, potentially ensuring cellular maintenance and readiness for future growth resumption. nih.govoup.com The accumulation of these compounds under stress conditions that limit growth further supports this proposed role. nih.govoup.com

**Table 2: Temporal Changes in cis-Zeatin-type Cytokinins in *Arabidopsis thaliana***

| Developmental Stage | Relative Level of cis-Zeatin-type Cytokinins | Dominant cis-Zeatin Metabolites |

| Dry Seed | High | cis-Zeatin Riboside (cZR), this compound (cZRMP) |

| Young, Growing Plant | Low | Not specified |

| Senescing Plant | High | Not specified |

Changes During Seed Development and Germination

The accumulation of this compound (cZRMP) and other cis-zeatin derivatives is a notable characteristic of seed development and dormancy across various plant species. These compounds are often prevalent during developmental stages associated with limited growth. nih.gov

In the dry seeds of Arabidopsis thaliana, cis-zeatin-type cytokinins are the predominant form, constituting approximately 70% of the total cytokinin content. nih.gov Within this fraction, cis-Zeatin riboside (cZR) and cZRMP are the most dominant metabolites, highlighting their importance in the quiescent state of the seed. nih.gov Similarly, high concentrations of cZRMP, along with cis-zeatin (cZ), cZR, and cis-zeatin-O-glucoside (cZOG), have been identified in developing rice (Oryza sativa) grains. mdpi.comoup.com

Research on chickpea (Cicer arietinum) further corroborates this pattern, showing that cis-isomers of zeatin are the predominant cytokinin forms throughout seed development. nih.gov Studies have also suggested a correlation between the levels of these hormones and seed viability and size. For instance, in sea buckthorn (Hippophae rhamnoides), seeds with higher volumes were found to have elevated levels of cis-zeatin, indicating its role in promoting cell division and expansion during embryogenesis. apsnet.org

Table 1: Accumulation of cis-Zeatin Derivatives in Plant Seeds

| Plant Species | Developmental Stage | Key cis-Zeatin Derivatives Detected | Reference |

|---|---|---|---|

| Arabidopsis thaliana | Dry Seed | cis-Zeatin riboside (cZR), This compound (cZRMP) | nih.gov |

| Rice (Oryza sativa) | Developing Grains | cis-Zeatin (cZ), cZR, cZRMP, cis-zeatin-O-glucoside (cZOG) | mdpi.comoup.com |

| Chickpea (Cicer arietinum) | Seed Development | Predominance of cis-isomers of zeatin | nih.gov |

Presence and Dynamics in Microorganisms

Cis-zeatin-type cytokinins are not exclusive to the plant kingdom; they are also synthesized by a diverse array of microorganisms, including both bacteria and fungi. mdpi.com The production of these phytohormones by microbes can have significant implications for their interactions with host plants.

Abundance in Bacteria (e.g., Sinorhizobium meliloti, Rhodococcus fascians)

The plant pathogenic bacterium Rhodococcus fascians (previously Corynebacterium fascians) holds a significant place in the history of cytokinin research, as it was the first bacterial source from which cis-zeatin was purified. mdpi.comoup.com Pathogenic strains of R. fascians produce significantly higher levels of cytokinins, including isopentenyladenine, trans-zeatin, and cis-zeatin, compared to non-pathogenic strains, with evidence suggesting the involvement of a virulence-associated linear plasmid in this production. trentu.ca Furthermore, cis-Zeatin riboside has been specifically reported in this bacterium. nih.gov

The symbiotic nitrogen-fixing bacterium Sinorhizobium meliloti is also known to produce and secrete a mixture of cytokinins. apsnet.orgfrontiersin.org Quantitative analysis of various rhizobia strains, including S. meliloti, confirmed their ability to synthesize a range of cytokinin forms. frontiersin.org While bioactive forms like isopentenyladenine are secreted into culture supernatants, specific detection of this compound has not been explicitly documented in the available literature for this species. apsnet.orgfrontiersin.org

Occurrence in Fungi (e.g., Leptosphaeria maculans, Dictyostelium discoideum, Botrytis cinerea)

Several fungal species have been shown to produce cis-zeatin and its derivatives. The hemi-biotrophic pathogen Leptosphaeria maculans, which affects oilseed rape, produces a wide array of cytokinins, with cis-zeatin derivatives being the most predominant. nih.gov While cytokinin riboside monophosphates have been detected in its mycelia, their levels were reported to be relatively low. nih.gov

Infection of maize leaves by the fungus Colletotrichum graminicola leads to a dramatic increase in the levels of cis-zeatin-9-riboside and cis-zeatin-9-riboside-5'-monophosphate at the site of infection. researchgate.net Similarly, the necrotrophic fungus Botrytis cinerea induces the accumulation of cis-zeatin and its riboside in infected Arabidopsis leaves. nih.gov The mutualistic fungus Piriformospora indica also produces high levels of cZ, cZR, and its nucleotide precursor, cZRMP. frontiersin.org

The social amoeba Dictyostelium discoideum, often studied as a model organism in mycology, produces several forms of cytokinins, including cis-Zeatin. nih.gov Comprehensive profiling has identified six different cytokinin types in this organism, though this compound was not among them. mdpi.comnih.gov However, the presence of other cytokinin nucleotides, such as isopentenyladenine-9-riboside-5′ phosphate (B84403) (iPRP), has been confirmed. mdpi.comnih.gov

Table 2: Presence of cis-Zeatin and its Derivatives in Selected Microorganisms

| Microorganism | Type | Detected cis-Zeatin Derivatives | Reference |

|---|---|---|---|

| Rhodococcus fascians | Bacteria | cis-Zeatin (cZ), cis-Zeatin riboside (cZR) | mdpi.comtrentu.canih.gov |

| Leptosphaeria maculans | Fungus | Predominance of cZ derivatives; low levels of riboside monophosphates | nih.gov |

| Colletotrichum graminicola | Fungus | cis-Zeatin-9-riboside-5'-monophosphate | researchgate.net |

| Botrytis cinerea | Fungus | cis-Zeatin (cZ), cis-Zeatin riboside (cZR) | nih.gov |

| Piriformospora indica | Fungus | cZ, cZR, cZRMP | frontiersin.org |

| Dictyostelium discoideum | Amoeba | cis-Zeatin (cZ) | nih.gov |

Implications for Host-Microbe Interactions

The production of cytokinins, including cZRMP and other cis-zeatin forms, by microorganisms is a key factor in modulating their interactions with host plants. These molecules can influence host physiology to the benefit of the microbe.

In the case of the pathogenic bacterium Rhodococcus fascians, its ability to cause leafy gall disease is linked to the secretion of a persistent array of cytokinins. trentu.ca The cis- and 2-methylthio-derivatives produced by R. fascians are poor substrates for the host plant's primary cytokinin degradation enzymes (cytokinin oxidase/dehydrogenase), allowing them to accumulate in plant tissues. trentu.ca This sustained cytokinin signal leads to the continuous stimulation of cell proliferation and the development of symptoms. trentu.ca

Similarly, the modulation of the host's cytokinin profile by fungi has direct consequences. The sharp increase in cZR and cZRMP in maize leaves infected by Colletotrichum graminicola is believed to directly affect the host's physiological state, likely contributing to the pathogen's lifecycle. researchgate.net For mutualistic interactions, such as that between Piriformospora indica and Arabidopsis, the production of cytokinins like cZRMP by the fungus is an important component of the beneficial relationship. frontiersin.org The ability of microbes to synthesize and secrete specific cytokinin profiles, therefore, represents a sophisticated mechanism for manipulating host development and defense responses.

Biological Function and Physiological Roles of Cis Zeatin Riboside Monophosphate

Role as a Precursor in Active Cytokinin Biosynthesis

cis-Zeatin (B600781) riboside monophosphate is a key intermediate in the biosynthesis of active cytokinins. mtoz-biolabs.com The primary pathway for the formation of cis-zeatin derivatives involves the modification of transfer RNA (tRNA). oup.compnas.org Specifically, tRNA-isopentenyltransferases (tRNA-IPTs) catalyze the attachment of a prenyl group to adenine (B156593) 37 on certain tRNAs, forming isopentenyladenine (iP)-containing tRNA. oup.comnih.gov This isopentenyl group can then be hydroxylated to form cis-zeatin-containing tRNA. nih.gov The release of these cytokinin precursors from tRNA degradation is a major source of cis-zeatin-type cytokinins in plants. nih.gov

Once released, cZRMP can be converted to other cytokinin forms. The enzyme LONELY GUY (LOG), a cytokinin nucleoside 5′-monophosphate phosphoribohydrolase, can directly convert cytokinin nucleotides like cZRMP into their active free-base forms. researchgate.net However, cZRMP and its derivatives, such as cis-zeatin riboside (cZR), are also considered transport forms of cytokinins, which can be readily converted to active forms in target tissues. nih.gov While the conversion of cis-zeatin to the more active trans-zeatin (B1683218) has been proposed, studies in rice suggest that this isomerization is a minor metabolic pathway. nih.gov Instead, cZRMP and other cis-zeatin derivatives appear to have their own distinct physiological activities.

The levels of cZRMP and other cis-zeatin forms can be substantial in various plant tissues and at different developmental stages. For instance, high concentrations of cZ, cZR, cis-zeatin-O-glucoside (cZOG), and cZRMP have been found in rice tissues. oup.comnih.gov In developing pea seeds, cis-isomers, including cZRMP, are the predominant forms of cytokinins, particularly during the heart-shape stage, which is characterized by high rates of cell division. researchgate.net Similarly, in dry Arabidopsis seeds, cis-zeatin derivatives, with cZR and cZRMP being dominant, constitute about 70% of the total cytokinin content. oup.com This prevalence suggests a significant role for these compounds in the early stages of plant development.

Impact on Plant Growth and Development

The influence of cis-zeatin riboside monophosphate and its related compounds extends to nearly every aspect of the plant life cycle, from the earliest stages of embryogenesis to the final stages of leaf senescence.

Modulation of Shoot and Root Morphogenesis

Cytokinins are well-established regulators of shoot and root development, and cis-zeatin derivatives play a distinct role in this process. oup.comresearchgate.net In Arabidopsis, mutants with impaired cis-zeatin biosynthesis exhibit a shortened primary root, suggesting an active role for cis-zeatin cytokinins in root growth. nih.gov Conversely, the application of cis-zeatin has been shown to inhibit primary root growth. frontiersin.org This seemingly contradictory evidence highlights the complex and concentration-dependent nature of cytokinin action.

Overexpression of genes encoding cis-zeatin-O-glucosyltransferases (cZOGT), which inactivate cis-zeatin, leads to notable phenotypes in rice, including a short-shoot phenotype and a decrease in the number of crown roots. nih.govnih.gov This indicates that proper regulation of cis-zeatin levels is critical for normal shoot and root architecture. Furthermore, suppressing cis-zeatin levels by overexpressing the cytokinin oxidase/dehydrogenase 7 (CKX7) gene also affects root development in Arabidopsis. nih.gov

The following table summarizes the observed effects of altered cis-zeatin levels on shoot and root morphology in different plant species.

| Plant Species | Genetic Modification | Observed Phenotype | Reference |

| Arabidopsis | Impaired cis-zeatin biosynthesis (atipt2 9 mutant) | Shortened primary root | nih.gov |

| Arabidopsis | Overexpression of CKX7 (suppresses cis-zeatin) | Altered root development | nih.gov |

| Rice | Overexpression of cZOGT1 and cZOGT2 | Short-shoot phenotype, decreased crown root number | nih.govnih.gov |

Influence on Shoot Apical Meristem Activity and Lateral Root Organogenesis

The shoot apical meristem (SAM) is the central source of all above-ground plant organs, and its activity is tightly regulated by a network of genes and hormones, including cytokinins. mdpi.comcam.ac.uk Cytokinins are essential for promoting cell division within the meristematic tissues. mdpi.com While the specific role of cZRMP in the SAM is still being fully elucidated, the general functions of cytokinins in this region are well-documented. They work in concert with other hormones, like auxin, to maintain the balance between stem cell self-renewal and the initiation of new organs. mdpi.com

In the context of root development, cytokinins are key regulators of lateral root organogenesis. nih.gov Studies in Arabidopsis have shown that the levels of different cytokinin metabolites vary across different zones of the root. For instance, the levels of cis-zeatin and isopentenyladenine are slightly higher in the zone of lateral root initiation. nih.gov Furthermore, analysis of roots treated with an auxin transport inhibitor revealed an increase in several cytokinin metabolites, including cZRMP, suggesting a complex interplay between auxin and cytokinin signaling in lateral root formation. nih.gov

Delay of Leaf Senescence

One of the most well-characterized roles of cytokinins is their ability to delay leaf senescence, the final stage of leaf development that involves the breakdown of macromolecules and nutrient remobilization. frontiersin.orgnih.govresearchgate.net This process is associated with a decrease in cytokinin concentration and activity. nih.govresearchgate.net cis-Zeatin and its derivatives have been shown to be active in delaying senescence, although sometimes with lower activity than their trans-isomers. nih.gov

In maize and oat leaf assays, cis-zeatin suppressed the induction of senescence. nih.gov Overexpression of cis-zeatin-O-glucosyltransferase genes in rice, which reduces the amount of active cis-zeatin, resulted in delayed leaf senescence, a phenotype consistent with altered cytokinin action. nih.govnih.gov Furthermore, research on tobacco plants has shown that while the levels of trans-zeatins are lowest in mature green leaves, the levels of cis-zeatins gradually increase during leaf maturation and senescence, suggesting a dynamic role for these isomers throughout the life of a leaf. researchgate.net

Recent studies have demonstrated that manipulating cytokinin biosynthesis specifically in the roots can delay leaf senescence in the shoots, highlighting the importance of root-to-shoot communication in this process. frontiersin.orgnih.gov Upregulating cytokinin production in tomato roots led to delayed leaf aging, further solidifying the role of cytokinins in maintaining leaf health and longevity. frontiersin.orgnih.gov

Regulation of Specific Developmental Processes (e.g., Potato Tuber Dormancy)

cis-Zeatin and its derivatives have been implicated as potential regulators of dormancy in various plant organs, including potato tubers. oup.comnih.gov Dormancy is a critical physiological state that affects the post-harvest storage and quality of potatoes. nih.gov Research has shown that the levels of cis-zeatin and cis-zeatin riboside (cZR) change during the course of potato tuber dormancy. nih.govresearchgate.net

A transient, four-fold increase in cis-zeatin levels has been observed just before the termination of dormancy in potato buds. usda.gov The levels of cZR show a similar, though less pronounced, pattern of change. usda.gov In tubers stored at low temperatures (2°C), there is a significant increase in total cytokinin concentration in the buds, which coincides with the natural breaking of dormancy. nih.gov This suggests that an increase in cytokinin levels, including cis-zeatin forms, is associated with the transition from a dormant to a sprouting state. The application of exogenous cytokinins, including cZR, has been shown to induce sprouting in dormant tubers, with the efficacy of cZR being equal to that of trans-zeatin riboside (tZR). usda.gov

The following table presents a summary of cytokinin level changes during potato tuber dormancy.

| Dormancy Stage | Change in cis-Zeatin (cZ) Levels | Change in cis-Zeatin Riboside (cZR) Levels | Reference |

| Prior to dormancy termination | Transient four-fold increase | Similar, but reduced, increase | usda.gov |

| During storage at 2°C | 20- to 50-fold increase in total cytokinin in buds | - | nih.gov |

Contribution to Cell Division Processes

A fundamental role of cytokinins is the promotion of cell division, a process essential for plant growth and development. researchgate.net cis-Zeatin and its derivatives, including cZRMP, are active in this process. High concentrations of cis-isomers, including cZRMP, are found during the heart-shaped stage of pea embryogenesis, a period of rapid cell division. researchgate.net This correlation strongly suggests a growth-promoting role for cis-cytokinins during seed development. researchgate.net

While trans-zeatin is often more active in classic cell division bioassays, high concentrations of cis-zeatin-type cytokinins can often substitute for trans-isomers in maintaining cell division. oup.com In rice, overexpression of cis-zeatin-O-glucosyltransferase genes, which inactivates cis-zeatin, leads to a short-shoot phenotype that is attributed to a decrease in cell number, further underscoring the importance of cis-zeatin in regulating cell proliferation. nih.gov

Compound Names

| Abbreviation | Full Name |

| cZ | cis-Zeatin |

| cZR | cis-Zeatin Riboside |

| cZRMP | This compound |

| cZOG | cis-Zeatin-O-Glucoside |

| tZ | trans-Zeatin |

| tZR | trans-Zeatin Riboside |

| iP | Isopentenyladenine |

| CKX | Cytokinin Oxidase/Dehydrogenase |

| LOG | LONELY GUY |

| IPT | Isopentenyltransferase |

| SAM | Shoot Apical Meristem |

Role in Plant Stress Responses

This compound (cZRMP) and its related cis-zeatin (cZ) derivatives are increasingly recognized for their significant roles in mediating plant responses to a variety of environmental challenges. nih.govnih.gov While historically considered less active than their trans-isomers, evidence indicates that cis-zeatin-type cytokinins accumulate under conditions of limited growth and are integral to plant adaptation to both abiotic and biotic stresses. nih.govoup.com

Involvement in Abiotic Stress Responses (e.g., Heat Stress Tolerance)

The accumulation of cis-zeatin and its riboside (cZR) is a notable response to various abiotic stresses, where they are thought to maintain essential cytokinin activity to manage resources and prevent premature senescence when growth is limited. nih.govoup.com Under combined drought and heat stress, for instance, cZ(R) levels were significantly elevated in tobacco roots. nih.gov Following re-watering, these levels decreased as the more active trans-zeatin-type cytokinins increased, coinciding with a stimulation of growth. nih.gov

In studies on Arabidopsis thaliana, heat stress responses have been linked to changes in the hormonal profile, including cytokinins. nih.gov In non-acclimated plants subjected to heat shock, the levels of cis-zeatin riboside increased in the roots. nih.gov However, after a 24-hour recovery period, the content of this compound in the roots was found to be diminished. nih.govresearchgate.net This suggests a dynamic regulation of cZRMP during the stress and recovery phases. Further research on thermotolerant and thermosensitive cucumber varieties revealed that under heat stress, the levels of zeatin riboside were higher in the heat-tolerant variety, correlating with enhanced leaf status, photosystem efficiency, and root viability. uni.lu This indicates a potential role for cis-zeatin derivatives in conferring heat stress tolerance.

The general model proposes that under abiotic stress, the upregulation of cis-zeatins helps to reallocate resources towards the production of stress-protective compounds, a process that requires significant energy and is often associated with growth suppression. nih.govoup.com

Contribution to Biotic Stress Responses (e.g., Pathogen Infection, Herbivory)

cis-Zeatin-type cytokinins are also key players in the complex interactions between plants and other organisms, including pathogens and herbivores. nih.govnih.gov Their involvement in plant defense mechanisms is an area of active research, with evidence pointing to their ability to modulate defense responses. nih.govnih.gov

In response to herbivory, such as wounding and the application of oral secretions from insects like the tobacco hornworm (Manduca sexta), levels of cZR have been shown to increase in plants like Nicotiana attenuata and Arabidopsis. oup.com Very high concentrations of cZ have been found in the larvae of aphids that induce gall formation, suggesting a role in manipulating the plant's physiology for the insect's benefit. nih.govoup.com

During pathogen infections, the role of cis-zeatins can be multifaceted. While highly active cytokinins like trans-zeatin can induce resistance to (hemi)biotrophic pathogens, cis-zeatin, often considered less active, also demonstrates a biological effect. nih.govresearchgate.net For example, in Nicotiana tabacum infected with Pseudomonas syringae, cis-zeatin was shown to influence symptom development and bacterial multiplication, although its effect was less pronounced than that of trans-zeatin. nih.govnih.gov It is suggested that cis-zeatin may not directly activate anti-pathogen defenses but rather helps to maintain tissue integrity by suppressing pathogen-induced cell death. nih.gov

Several phytopathogenic fungi are known to produce and modulate cis-zeatin-type cytokinins at infection sites, highlighting the importance of these hormones in plant-fungal interactions. nih.gov For instance, the necrotrophic fungus Botrytis cinerea, which causes grey mould disease, can manipulate the plant's hormonal network to its advantage. nih.govnih.gov In Arabidopsis infected with B. cinerea, the accumulation of cis-zeatin-type cytokinins was found to be dependent on the ethylene (B1197577) signaling pathway, but not the jasmonic acid pathway. frontiersin.org This suggests a complex interplay between different hormonal pathways in orchestrating the plant's response to this pathogen.

Similarly, the fungus Magnaporthe oryzae, the causal agent of rice blast disease, is also capable of modulating cis-zeatin-type cytokinins during infection. nih.gov The fungus Leptosphaeria maculans, a pathogen of oilseed rape, can produce a wide range of cytokinins, with cis-zeatin derivatives being predominant, and can alter the cytokinin profile in infected tissues. nih.gov

A fascinating manifestation of cytokinin activity during biotic interactions is the "green island" phenotype. These are photosynthetically active green patches that form on otherwise senescing leaves, often induced by leaf-mining insects. nih.govuniv-tours.fr These green islands serve as a nutrient-rich environment for the herbivore. nih.gov Research has shown that the formation of these green islands is associated with increased concentrations of cytokinins, which inhibit senescence and help maintain chlorophyll. nih.govuniv-tours.fr

Studies on the leaf-miner Phyllonorycter blancardella have revealed that the manipulation of cytokinin levels, leading to the green island phenotype, is likely mediated by bacterial endosymbionts, such as Wolbachia, within the insect. nih.govresearchgate.net When these insects were treated with antibiotics to remove their symbionts, the green island phenotype did not form, and the cytokinin levels in the mined areas of the leaves were significantly lower, comparable to those in yellow, senesced leaves. nih.govuniv-tours.fr

cis-Zeatin and its derivatives can modulate plant defense mechanisms, although their action may be more subtle compared to their trans-isomers. nih.govnih.gov The accumulation of cis-zeatins during stress is thought to help the plant retain resources necessary for inducing defense and stress-resistance metabolites. nih.gov

While trans-zeatin can more directly induce resistance against certain pathogens, cis-zeatin appears to play a role in mitigating the damage caused by infection. nih.govresearchgate.net In the case of Pseudomonas syringae infection in tobacco, cis-zeatin was observed to suppress the development of symptoms, likely by inhibiting the pathogen-induced cell death response. nih.gov This helps in maintaining the integrity of the plant tissue during an infection. The differential effects of cis- and trans-zeatin isomers on defense responses and pathogen multiplication underscore the complexity of cytokinin-mediated plant immunity. nih.govresearchgate.net

Comparative Biological Activity and Physiological Impact

The biological activity of cis-zeatin and its derivatives, including this compound, has often been characterized as low in comparison to their trans-isomers in classical cytokinin bioassays. nih.govoup.com In various tests, such as the Phaseolus or tobacco cell culture assays, cis-zeatins have shown significantly less activity than trans-zeatin and isopentenyladenine, which are generally considered the most active natural cytokinins. nih.gov

However, the physiological relevance of cis-zeatins is increasingly being reconsidered. nih.govchemicalbook.com Despite their lower activity in some bioassays, they are ubiquitously present in plants and their levels are dynamically regulated during development and in response to environmental cues. nih.govchemicalbook.com

Recent research, particularly in rice (Oryza sativa), has challenged the notion of cis-zeatin's low activity. In rice, cis-zeatin was found to inhibit seminal root elongation and up-regulate cytokinin-inducible genes with an activity comparable to that of trans-zeatin. nih.gov Tracer experiments in rice also showed that exogenously supplied cis-zeatin riboside was primarily converted to other cis-zeatin derivatives, with very little isomerization to the trans-form, indicating that cis-zeatin itself is physiologically active in this species. nih.gov

The differential activity of cis- and trans-zeatins can be partly attributed to the binding affinities of cytokinin receptors. In maize, the ZmHK1 receptor shows a similar affinity for both cis- and trans-zeatin. nih.gov In contrast, the cytokinin receptors in Arabidopsis (AHK2, AHK3, and CRE1/AHK4) have a much lower affinity for cis-zeatin compared to trans-zeatin. nih.gov This suggests that the physiological impact of cis-zeatins can vary between different plant species.

The following table summarizes the comparative activity of cis-zeatin and trans-zeatin in different bioassays:

| Bioassay | Comparative Activity of cis-Zeatin vs. trans-Zeatin | Reference |

| Phaseolus callus bioassay | Lower activity | nih.gov |

| Tobacco cell culture assay | Lower activity | nih.gov |

| Oat leaf senescence assay | Lower activity | oup.com |

| Rice seminal root elongation | Comparable activity | nih.gov |

| Induction of cytokinin-responsive genes in rice | Comparable activity | nih.gov |

Assessment in Classical Cytokinin Bioassays

Studies using senescing oat leaves and tobacco cell cultures have confirmed the mild activity of cZ and its derivatives. oup.comresearchgate.net For instance, in an oat-leaf senescence assay, cZ did show an ability to suppress senescence, but with lower activity than tZ. nih.gov In tobacco BY-2 cells, radiolabelled cZ was observed to be metabolized, with a gradual decrease in [³H]cisZ corresponding to an increase in radioactivity associated mostly with cZRMP and to a lesser extent with cis-zeatin riboside (cZR). oup.com This indicates that cZRMP is a key metabolite, but the bioactivity observed is generally attributed to the release of the free base, cZ, which then interacts with cytokinin signaling pathways. d-nb.info The lack of significant activity in many classical tests contributed to cZ-type cytokinins being largely overlooked in research compared to the more active tZ and iP types. nih.govoup.com

The table below summarizes the comparative activity of cis-zeatin in selected classical bioassays.

| Bioassay | Organism | Observation on cis-Zeatin (cZ) Activity | Reference(s) |

| Callus Growth | Tobacco (Nicotiana tabacum) | Lower activity compared to trans-zeatin and isopentenyladenine. | nih.gov |

| Callus Growth | Phaseolus lunatus | Lower activity compared to trans-zeatin. | nih.gov |

| Chlorophyll Retention | Oat (Avena sativa) | Suppressed senescence, but with lower activity than trans-zeatin. | nih.govoup.com |

| Senescence Induction | Maize (Zea mays) | Suppressed senescence, but with lower activity than trans-zeatin. | nih.gov |

Identification of Specific Physiological Impacts in Certain Species (e.g., Rice)

While often exhibiting low activity in classical bioassays, cZ-type cytokinins, including cZRMP, have been found to have significant physiological roles in specific plant species, most notably rice (Oryza sativa). oup.com In contrast to findings in other plants like Arabidopsis, studies on rice have demonstrated that exogenously applied cZ can inhibit seminal root elongation and up-regulate cytokinin-inducible genes with activity comparable to that of tZ. oup.com This suggests that cZ plays a role as an active cytokinin in several aspects of rice growth and development. nih.gov

The physiological importance of the cZ pool is further highlighted by genetic studies in rice. High concentrations of cZ, cZR, cis-zeatin-O-glucoside (cZOG), and cZRMP have been identified in rice tissues. nih.govoup.comresearchgate.net To investigate the function of these compounds, researchers identified and overexpressed genes encoding cis-zeatin-O-glucosyltransferases (cZOGT), enzymes that inactivate cZ. oup.com Transgenic rice lines overexpressing cZOGT1 and cZOGT2 genes, which effectively reduce the amount of active cZ, displayed distinct phenotypes. oup.com These included short-shoot phenotypes, a delay in leaf senescence, and a decrease in the number of crown roots. oup.com These results strongly propose that cZ activity has a tangible physiological impact on the growth and development of rice. oup.com

The table below details the observed physiological impacts in transgenic rice with altered cis-zeatin levels.

| Genetic Modification | Gene(s) | Key Phenotypic Changes | Implied Role of cis-Zeatin | Reference(s) |

| Ectopic Overexpression | cZOGT1, cZOGT2 | Short-shoot phenotype, delayed leaf senescence, decreased crown root number. | Regulation of shoot height, leaf aging, and root architecture. | oup.com |

Hypothesized Role in Maintaining Minimal Cytokinin Activity under Growth-Limiting Conditions

A significant hypothesis regarding the function of cZ-type cytokinins is their role in maintaining a baseline level of cytokinin activity under conditions that limit growth. oup.com Research has shown that the levels of the two zeatin isomers can differ significantly throughout a plant's life, with cZ-type cytokinins often becoming prevalent during developmental stages associated with limited growth, such as from seed to late senescence in Arabidopsis. oup.comresearchgate.net Furthermore, cZ and its riboside (cZR) have been reported to accumulate in response to various abiotic and biotic stresses. nih.govoup.com

This pattern of accumulation suggests a specific biological function: to sustain essential physiological processes when conditions are not optimal for the high-activity signaling typically driven by tZ. oup.com The mild activity of cZ-type cytokinins might be advantageous under stress, allowing the plant to retain resources that would otherwise be consumed by more robust growth responses, while still maintaining fundamental cellular functions. researchgate.net Based on these observations, it is hypothesized that cZ-type cytokinins, including cZRMP, act as delicate regulators of cytokinin responses, ensuring a minimal level of activity under growth-limiting conditions. oup.com However, it is noted that this response is not universal across all plant species. oup.com

Potential Role as a Transport Form

Cytokinin ribosides are generally considered to be a transport form of the hormone, and cZRMP fits within this metabolic context as a precursor to the transportable riboside form. d-nb.info There is evidence to suggest that cZ and its derivatives may serve as transport molecules that are later converted into the more biologically active trans-isomers. pnas.org

This hypothesis is particularly relevant in species like rice, where cZ derivatives are abundant in the roots. pnas.org It has been proposed that cZ and its riboside, synthesized or released in the roots, may be transported to above-ground tissues. pnas.org In these tissues, the presence of light could facilitate the conversion of the cis-isomer to the trans-isomer via the action of a cis-trans isomerase, an enzyme that has been partially purified from the endosperm of Phaseolus vulgaris. nih.govpnas.org This would allow for the long-distance transport of a less active precursor, which can then be converted to the highly active form in the target tissues where robust growth and development are required. pnas.org

Regulation of Cis Zeatin Riboside Monophosphate Levels and Activity

Mechanisms of Tight Regulation within Biological Tissues

The levels of cis-zeatin (B600781) (cZ)-type cytokinins, including cZRMP, are tightly controlled through a sophisticated interplay of biosynthesis, metabolism, and transport. In various plant tissues, high concentrations of cZ, its riboside (cZR), and cZRMP have been detected, indicating their significance in plant physiology. nih.govoup.com The regulation of the active cytokinin pool is achieved by balancing the rate of biosynthesis with the rates of inactivation and irreversible degradation. nih.govnih.gov Inactivation occurs primarily through glucosylation, a reversible process that forms storage conjugates, while degradation is an irreversible process catalyzed by cytokinin oxidase/dehydrogenase (CKX) enzymes. nih.govnih.govnih.gov The partially overlapping expression of cytokinin-synthesizing genes (IPT) and cytokinin-degrading genes (CKX) in specific tissues like meristems suggests a locally confined and tightly regulated function of cytokinins. nih.gov This precise control allows the plant to modulate developmental processes and respond effectively to both internal and external stimuli.

Transcriptional and Post-Transcriptional Regulation of Biosynthetic Enzymes

The biosynthesis of cZ-type cytokinins, including the precursor cZRMP, is primarily linked to the tRNA degradation pathway. frontiersin.orgoup.com In Arabidopsis, two specific tRNA-isopentenyltransferases, IPT2 and IPT9, are responsible for the initial step of prenylating specific tRNA molecules. frontiersin.org The subsequent release of cZ precursors from this modified tRNA is thought to be a key regulatory step. nih.govresearchgate.net It has been proposed that the rate-limiting step of cZ biosynthesis is not the initial isoprenylation of tRNA by IPT enzymes, but rather the degradation of the specific tRNAs that contain the cis-zeatin precursor. nih.gov

The expression of the genes encoding these biosynthetic enzymes is subject to regulation by various developmental and environmental signals. Although the direct transcriptional regulation of IPT2 and IPT9 is less characterized compared to other IPT genes, their role establishes a fundamental link between a primary metabolic process (tRNA turnover) and hormonal regulation.

Table 1: Key Enzymes in cis-Zeatin Riboside Monophosphate Biosynthesis

| Enzyme | Function | Organism |

| tRNA-isopentenyltransferase (IPT2, IPT9) | Catalyzes the prenylation of adenine (B156593) on specific tRNAs, the initial step in the cZ biosynthesis pathway. | Arabidopsis thaliana |

| tRNA degrading enzymes | Release cytokinin precursors from modified tRNA molecules. | Plants |

Regulation of Degradation and Inactivation Enzymes

The levels of active cytokinins are critically controlled by degradation and inactivation pathways. The primary enzyme responsible for the irreversible degradation of cytokinins, including cis-zeatin, is Cytokinin Oxidase/Dehydrogenase (CKX). nih.govnih.gov The CKX enzyme family is encoded by multiple genes, each showing distinct expression patterns and regulation, which contributes to their functional specificity. nih.govthieme-connect.com The expression of individual CKX genes is regulated by various factors, including hormones like cytokinin itself, auxin, and abscisic acid, as well as environmental signals such as phosphate (B84403) starvation. nih.govthieme-connect.com This indicates that the degradation of cytokinins is a key control point integrated into the broader phytohormonal and nutrient-sensing networks.

In addition to degradation, cytokinins are inactivated through conjugation, primarily glucosylation. This process is catalyzed by glucosyltransferases, which can attach a glucose molecule to either the oxygen atom (O-glucosylation) or a nitrogen atom (N-glucosylation) of the zeatin molecule. nih.govoup.comnih.gov O-glucosides are generally considered storage forms, while N-glucosides are thought to be stable, inactive products. researchgate.net In rice, several putative cis-zeatin-O-glucosyltransferases (cZOGTs) have been identified that preferentially catalyze the O-glucosylation of cZ and its riboside. nih.gov Overexpression of these cZOGT genes in rice led to significant developmental alterations, highlighting the physiological importance of this inactivation pathway. nih.govresearchgate.net

Table 2: Key Enzymes in cis-Zeatin Degradation and Inactivation

| Enzyme | Function | Type of Regulation |

| Cytokinin Oxidase/Dehydrogenase (CKX) | Catalyzes the irreversible degradation of active cytokinins. | Degradation |

| cis-Zeatin-O-glucosyltransferase (cZOGT) | Catalyzes the O-glucosylation of cis-zeatin and its riboside, forming storage conjugates. | Inactivation |

| cis-Zeatin-N-glucosyltransferase (cZNGT) | Catalyzes the N-glucosylation of cis-zeatin, forming stable, inactive products. | Inactivation |

Hypothesized Negative Regulation of cis-Zeatin Degradation by Cytokinin Signaling

A negative feedback loop appears to regulate cytokinin signaling, which in turn could influence the degradation of cytokinins like cis-zeatin. The cytokinin signal is transmitted through a pathway that culminates in the activation of type-B Arabidopsis Response Regulators (ARRs), which are transcription factors that initiate cytokinin-responsive gene expression. pnas.org Research has identified a family of F-box proteins known as KISS ME DEADLY (KMD). pnas.org These KMD proteins form part of an SCF E3 ubiquitin ligase complex (SCFKMD) that specifically targets type-B ARRs for degradation by the proteasome. pnas.org

By promoting the degradation of these key transcriptional activators, the SCFKMD complex acts as a negative regulator of cytokinin responses. pnas.org Loss-of-function mutants in KMD genes show enhanced cytokinin sensitivity, while overexpression leads to cytokinin insensitivity. pnas.org This mechanism suggests that high levels of cytokinin signaling could trigger the degradation of its own positive regulators, thereby dampening the response. This feedback could indirectly regulate cytokinin degradation by modulating the expression of CKX genes, which are themselves regulated by the cytokinin signaling pathway.

Cross-Talk and Interconnections with Other Phytohormones

The regulation of cZRMP and its derivatives is not an isolated process but is deeply intertwined with other phytohormone signaling pathways. The interactions between cytokinins, auxin, and salicylic (B10762653) acid are particularly crucial for coordinating plant growth, development, and defense.

The interplay between cytokinin and auxin is a cornerstone of plant developmental biology, often characterized by an antagonistic relationship. nih.govcapes.gov.br A classic example is the regulation of the shoot-to-root growth ratio, where cytokinin promotes shoot growth and inhibits root growth, while auxin has the opposite effect. nih.gov This antagonism is maintained through a complex network of reciprocal regulation at the levels of metabolism, transport, and signaling. frontiersin.orgresearchgate.net

At the molecular level, auxin and cytokinin can negatively influence each other's signaling pathways in an organ-specific manner. nih.gov For instance, in the root meristem, cytokinin signaling directly activates the transcription of SHY2, a negative regulator of auxin signaling. frontiersin.org SHY2, in turn, negatively affects auxin efflux, thereby mediating cytokinin's inhibitory effect on root growth. frontiersin.org Conversely, auxin can act as a negative regulator of cytokinin perception. nih.gov This intricate feedback system allows the plant to fine-tune growth and development in response to changing internal and external conditions.

Cytokinins interact with the salicylic acid (SA) signaling pathway, a central regulator of plant defense against biotrophic and hemibiotrophic pathogens. nih.govnih.gov Several studies have shown that cytokinins can enhance plant immunity by modulating SA-mediated defense responses. nih.govnih.govapsnet.org In rice, co-treatment with cytokinin and SA synergistically induces the expression of pathogenesis-related (PR) genes, such as OsPR1b and PBZ1. apsnet.org This synergistic effect is dependent on the key regulators of the SA pathway, OsNPR1 and WRKY45, indicating that cytokinin action is integrated into the established SA signaling framework. apsnet.org

In Arabidopsis, a similar mechanism has been described where the cytokinin-activated transcription factor ARR2 interacts with TGA3, a transcription factor involved in the SA response. apsnet.org This interaction facilitates the binding to the promoters of PR genes to induce their expression. apsnet.org These findings suggest that plants can use cytokinin signals, which can be elevated during pathogen infection, as a way to potentiate SA-dependent defense mechanisms. apsnet.org

Abscisic Acid (ABA) Crosstalk

The interaction between cytokinins, including this compound (cZRMP), and abscisic acid (ABA) is predominantly antagonistic, playing a crucial role in integrating developmental programs with environmental stress responses. This crosstalk occurs at multiple levels, including mutual regulation of their signaling pathways and metabolic processes, which allows plants to balance growth with stress tolerance.

Research has demonstrated that cytokinins can act as negative regulators of ABA signaling. tandfonline.com The cytokinin two-component signaling (TCS) system, which includes cytokinin receptor histidine kinases like AHK2, AHK3, and CRE1/AHK4, has been shown to negatively influence ABA, drought, and high salinity stress signaling pathways. tandfonline.com Conversely, ABA inhibits root growth by repressing cytokinin signaling, a process that retards root cell elongation. nih.gov This inhibition is mediated by components of the cytokinin signaling pathway, highlighting a reciprocal antagonism. nih.gov

At the molecular level, specific points of interaction have been identified. Key kinases in the ABA signaling pathway, namely SnRK2.2, SnRK2.3, and SnRK2.6, directly interact with and phosphorylate TYPE-A ARABIDOPSIS RESPONSE REGULATOR 5 (ARR5), which is a negative regulator of cytokinin signaling. researchgate.netnih.gov This phosphorylation enhances the stability of the ARR5 protein. nih.gov Consequently, plants overexpressing ARR5 exhibit hypersensitivity to ABA and increased drought tolerance. nih.gov In the other direction, the primary cytokinin response regulators, the type-B ARABIDOPSIS RESPONSE REGULATORS (ARRs) ARR1, ARR11, and ARR12, can physically interact with and suppress the kinase activity of SnRK2.6. nih.gov This complex molecular interplay provides a mechanism for the antagonistic actions of ABA and cytokinin in mediating responses to drought stress. nih.gov

Another layer of this antagonism involves the regulation of key transcription factors. Cytokinins have been found to specifically counteract the ABA-mediated inhibition of cotyledon greening during early seedling development by promoting the proteasomal degradation of the ABSCISIC ACID INSENSITIVE5 (ABI5) protein. nih.gov ABI5 is a critical transcription factor that mediates the inhibitory effects of ABA. nih.gov This degradation is dependent on a functional cytokinin signaling pathway, including the receptor CRE1/AHK4 and downstream signaling components, which genetically act upstream of ABI5. nih.gov

Table 1: Molecular Interactions in Cytokinin-ABA Crosstalk

| Interacting Component (Cytokinin Pathway) | Interacting Component (ABA Pathway) | Nature of Interaction | Outcome | Reference(s) |

|---|---|---|---|---|

| Type-B ARRs (ARR1, ARR11, ARR12) | SnRK2.6 | Physical interaction, repression of kinase activity | Attenuation of ABA signaling | nih.gov |

| Type-A ARR (ARR5) | SnRK2.2, SnRK2.3, SnRK2.6 | Phosphorylation by SnRK2s | Enhanced stability of ARR5, promotion of ABA signaling | nih.gov |

| Cytokinin Signaling Pathway (CRE1/AHK4, AHPs, ARR12) | ABI5 Protein | Promotes proteasomal degradation of ABI5 | Antagonism of ABA-mediated inhibition of cotyledon greening | nih.gov |

| Cytokinin Receptor Histidine Kinases (AHK2, AHK3, CRE1/AHK4) | ABA Signaling Pathway | Negative regulation | Increased tolerance to ABA and osmotic stress in mutants | tandfonline.com |

Ethylene (B1197577) Interactions

The interplay between cytokinins, such as cis-zeatin and its derivatives, and ethylene is a critical component of plant growth regulation, affecting processes from root development to leaf senescence. This interaction is multifaceted, involving cytokinin-induced regulation of ethylene biosynthesis and a requirement for ethylene signaling in certain cytokinin-driven responses.

A primary mechanism by which cytokinins influence ethylene is by modulating its biosynthesis. The production of ethylene is a simple pathway where the conversion of S-adenosyl-L-methionine (AdoMet) to 1-aminocyclopropane-1-carboxylic acid (ACC) by the enzyme ACC synthase (ACS) is generally the rate-limiting step. nih.govusp.br Cytokinins have been shown to post-transcriptionally increase the stability of specific ACS isoforms, particularly type-2 ACS proteins like ACS5. nih.govnih.govoup.com This stabilization leads to an increase in ACC levels and, consequently, higher ethylene production. oup.comresearchgate.net This cytokinin-induced stabilization of ACS5 is a rapid response, occurring in less than an hour, and is mediated through the canonical two-component cytokinin signaling pathway, requiring the action of type-B ARR transcription factors. nih.govnih.gov

The molecular connection between the two hormone signaling pathways has been further elucidated by the discovery of direct protein-protein interactions. For instance, ARABIDOPSIS RESPONSE REGULATOR 2 (ARR2), a component of the cytokinin phosphorelay cascade, has been shown to interact directly with the C-terminal portion of ETHYLENE INSENSITIVE 2 (EIN2), a central positive regulator of ethylene signaling. researchgate.net This interaction is involved in the cytokinin-induced, ethylene-mediated control of ACC OXIDASE 4 (ACO4), an enzyme catalyzing the final step of ethylene biosynthesis. researchgate.net

This relationship is not unidirectional. Ethylene signaling components are often required for plants to execute cytokinin-mediated responses. wikipedia.org For example, the inhibition of ABA-induced stomatal closure by cytokinins is dependent on functional ethylene signaling. oup.com Cytokinins and auxins antagonize the effect of ABA on stomatal movement by enhancing ethylene production; this effect is nullified if ethylene perception or signaling is blocked. oup.com This indicates that ethylene acts as a downstream mediator for this specific cytokinin response.

The crosstalk is also evident in the reciprocal regulation of gene expression. In cotton, chemical defoliants that increase ethylene levels also induce the expression of CYTOKININ OXIDASE/DEHYDROGENASE (CKX) genes, which encode enzymes that degrade cytokinins. nih.gov This suggests a feedback loop where high ethylene levels can lead to a reduction in cytokinin concentrations, thereby modulating the hormonal balance during processes like abscission. nih.gov

Table 2: Research Findings on Cytokinin-Ethylene Interactions

| Research Finding | Organism/System | Molecular Mechanism | Key Proteins Involved | Reference(s) |

|---|---|---|---|---|

| Cytokinin promotes ethylene biosynthesis. | Arabidopsis thaliana etiolated seedlings | Post-transcriptional stabilization of ACS protein. | ACS5, Type-B ARRs | nih.govnih.gov |

| Cytokinin and auxin inhibit ABA-induced stomatal closure. | Arabidopsis thaliana | Enhancement of ethylene biosynthesis. | ACS, EIN2 | oup.com |

| Cytokinin and ethylene signaling pathways cooperate to regulate root growth. | Arabidopsis thaliana | Direct interaction between cytokinin and ethylene signaling components. | ARR2, EIN2-C, ACO4 | researchgate.net |

| Ethylene signaling can lead to cytokinin degradation. | Cotton (Gossypium hirsutum) | Upregulation of CKX gene expression. | CKX3, CKX7 | nih.gov |

Analytical Methodologies for Cis Zeatin Riboside Monophosphate Research

Sample Preparation and Extraction Procedures

The initial and most critical step in the analysis of cZRMP is the extraction from plant tissues. The chosen method must be efficient in isolating the compound while preventing its degradation.

Optimization of Buffer Systems for Enzyme Minimization

To minimize the enzymatic degradation of cytokinins like cZRMP during extraction, specific buffer systems have been developed. A widely used and effective extraction solvent is a modified Bieleski's solvent, which consists of a mixture of methanol, formic acid, and water (15:1:4, v/v/v). nih.gov This acidic methanol-based buffer has been shown to provide high recovery rates and minimize the activity of endogenous enzymes that could otherwise alter the cytokinin profile. nih.govnih.gov The acidic conditions help to inactivate phosphatases that could dephosphorylate cZRMP, ensuring a more accurate measurement of its endogenous levels. nih.gov

Another approach involves the use of a heated ethanol (B145695) extraction, which also serves to denature enzymes and prevent metabolic changes during sample workup. The use of deuterium-labeled internal standards added at the beginning of the extraction process is a common practice to account for any losses during sample preparation and analysis. nih.gov

Chromatographic Separation Techniques

Chromatography is essential for separating cZRMP from other related cytokinins and interfering compounds present in the plant extract. The choice of chromatographic technique is critical for achieving the necessary resolution and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. chemrxiv.org For non-volatile molecules like cZRMP, a derivatization step is required to increase their volatility. chemrxiv.orgvisionpublisher.info This typically involves converting the polar functional groups into less polar, more volatile derivatives.

While GC-MS offers high separation efficiency, the need for derivatization can introduce complexity and potential variability into the analytical workflow. visionpublisher.infonih.gov

Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS or LC-MS/MS)